molecular formula C9H13NO B13121552 (R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol

(R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol

Cat. No.: B13121552
M. Wt: 151.21 g/mol
InChI Key: PMVOVUZLKIKWDX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is a chiral compound with a unique structure that includes an indolizine ring system. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol typically involves the following steps:

    Formation of the Indolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the indolizine ring, which can be done using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Hydroxymethyl)pyrrolidine
  • ®-2-(Hydroxymethyl)piperidine
  • ®-2-(Hydroxymethyl)indoline

Uniqueness

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is unique due to its indolizine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]methanol

InChI

InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h2,4,6,8,11H,1,3,5,7H2/t8-/m0/s1

InChI Key

PMVOVUZLKIKWDX-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](C2=CC=CN2C1)CO

Canonical SMILES

C1CC(C2=CC=CN2C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.